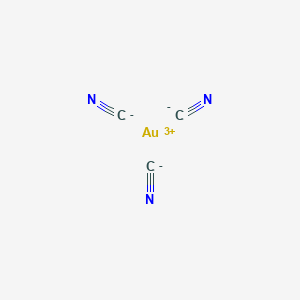

Gold tricyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37187-64-7 |

|---|---|

Molecular Formula |

C3AuN3 |

Molecular Weight |

275.02 g/mol |

IUPAC Name |

gold(3+);tricyanide |

InChI |

InChI=1S/3CN.Au/c3*1-2;/q3*-1;+3 |

InChI Key |

MXZVHYUSLJAVOE-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[Au+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Gold Cyanide Compounds with a Focus on Gold(III) Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold cyanide compounds have been a subject of interest due to their applications in various fields, including electroplating, metallurgy, and potentially as therapeutic agents. While gold(I) cyanide (AuCN) and its dicyanoaurate(I) complex ([Au(CN)₂]⁻) are well-established, gold(III) cyanide species present a more complex and elusive challenge in inorganic synthesis. This technical guide provides a comprehensive overview of the available scientific literature on the synthesis and characterization of gold cyanide compounds, with a particular focus on the trivalent state. It is important to note that pure, isolated gold(III) tricyanide, Au(CN)₃, is not extensively documented, suggesting it may be unstable and readily forms more stable complexes.

Physicochemical Properties

A summary of the fundamental physicochemical properties of gold tricyanide is presented below. The data for the anhydrous form is largely computed due to the limited experimental characterization of the pure compound. The trihydrate has been reported in the literature, though detailed modern characterization is sparse.

| Property | Value |

| Molecular Formula | C₃AuN₃ |

| Molecular Weight | 275.02 g/mol [1][2] |

| IUPAC Name | Gold(3+) tricyanide[1] |

| Appearance (Trihydrate) | White, deliquescent crystals[2] |

| Solubility (Trihydrate) | Very soluble in water, slightly soluble in alcohol[2] |

| Thermal Stability (Trihydrate) | Decomposes at 50°C[2] |

Synthesis of Gold Cyanide Compounds

The synthesis of gold cyanide compounds is dependent on the desired oxidation state of the gold. The methodologies for gold(I) and gold(III) cyanide species differ significantly.

Synthesis of Gold(I) Cyanide (AuCN)

While not the core focus, understanding the synthesis of AuCN is crucial as it is a common and stable gold cyanide. A high-yield method that avoids the generation of toxic gases involves the acidification of a solution containing a monovalent gold source and a stoichiometric amount of cyanide.[3]

Experimental Protocol: High-Yield Synthesis of AuCN [3]

-

Preparation of Gold Source Solution: Dissolve metallic gold in aqua regia (a mixture of three parts hydrochloric acid and one part nitric acid) to form a soluble gold(III) species.

-

Reduction to Gold(I): Add a reducing agent to the gold(III) solution to generate a monovalent gold source solution.

-

Cyanide Addition: To the aqueous gold alkaline solution capable of yielding gold(I) ions, add a stoichiometric amount (or a slight excess of up to 5%) of a cyanide salt (e.g., KCN or NaCN) to form a gold(I) cyanide solution.

-

Precipitation: Acidify the resulting gold cyanide solution to a pH between 2 and 4 to precipitate gold(I) cyanide.

-

Isolation: The precipitated AuCN can then be isolated by filtration, washed, and dried.

A logical workflow for this synthesis is depicted below.

Caption: A flowchart illustrating the key steps in the synthesis of gold(I) cyanide.

Synthesis of Gold(III) Cyanide Species

Direct synthesis and isolation of pure Au(CN)₃ are not well-documented in recent literature. The compound is often found as a hydrate or as a complex.

Potassium Tetracyanoaurate(III) (K[Au(CN)₄])

A common method to generate a gold(III) cyanide species is through the formation of the tetracyanoaurate(III) complex.

Experimental Protocol: Formation of Potassium Auricyanide [4]

-

Prepare a neutral solution of gold(III) chloride.

-

Add potassium cyanide to this solution. A precipitate will initially form and then redissolve upon further addition of KCN, resulting in a decolorized solution.

-

Upon cooling, colorless crystals of K[Au(CN)₄]·3H₂O can be deposited.

This process highlights the tendency of gold(III) to coordinate with four cyanide ligands rather than three in the presence of excess cyanide.

References

An In-depth Technical Guide to the Crystal Structure and Bonding in Gold(III) Cyanide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(III) cyanide, with the chemical formula Au(CN)₃, is a compound of significant interest in the coordination chemistry of gold. As a d⁸ metal center, Au(III) typically adopts a square planar geometry, and its complexes are investigated for various applications, including catalysis and medicinal chemistry. This guide provides a comprehensive overview of the current scientific understanding of the structure and bonding in Au(CN)₃, addressing the notable absence of an experimentally determined crystal structure for this specific compound and leveraging data from the closely related and well-characterized tetracyanoaurate(III) anion, [Au(CN)₄]⁻, to infer its properties.

The Quest for the Crystal Structure of Au(CN)₃: A Case of Elusiveness

A thorough review of the published scientific literature reveals that a definitive experimental crystal structure of neutral gold(III) tricyanide, Au(CN)₃, has not been reported. This suggests that the compound may be unstable or difficult to crystallize, which is not uncommon for neutral, coordinatively unsaturated metal complexes. The interaction of gold(III) with cyanide ions can lead to the reduction of Au(III) to Au(I), forming the more stable dicyanoaurate(I) anion, [Au(CN)₂]⁻[1]. However, theoretical studies have been conducted to predict the geometry and electronic properties of the Au(CN)₃ anion.

Computational studies using density functional theory (DFT) suggest that the [Au(CN)₃]⁻ anion has two nearly degenerate isomers that are energetically very close (about 0.08 eV apart)[2]. One isomer features three cyanide ligands bound to the gold center, while the other consists of one cyanide ligand and a cyanogen (NCCN) ligand[2]. The former is of greater interest in the context of simple cyanide coordination. For a discrete Au(CN)₃ molecule, a trigonal planar geometry might be expected, but given the strong tendency of Au(III) to form four-coordinate square planar complexes, it is more likely to exist as a polymeric structure or readily accept a fourth ligand to form [Au(CN)₃X]⁻ species in the presence of a suitable ligand X.

The Tetracyanoaurate(III) Anion, [Au(CN)₄]⁻: A Well-Characterized Analog

In the absence of experimental data for Au(CN)₃, the tetracyanoaurate(III) anion, [Au(CN)₄]⁻, serves as an excellent and stable model for understanding the coordination and bonding of cyanide to Au(III). The potassium salt, K[Au(CN)₄], has been extensively studied.

Crystallographic studies of K[Au(CN)₄] confirm that the [Au(CN)₄]⁻ anion possesses a square-planar geometry, as expected for a d⁸ metal ion[3][4]. The gold(III) center is coordinated to four cyanide ligands through the carbon atoms[3].

Table 1: Crystallographic Data for the [Au(CN)₄]⁻ Anion

| Parameter | Value | Reference |

| Coordination Geometry | Square Planar | [3][4] |

| Au-C Bond Length | 2.01–2.03 Å | [3] |

| C-N Bond Length | ~1.15 Å | Inferred from typical metal cyanides |

| C-Au-C Bond Angle | ~90° | [3] |

The bonding between the Au(III) center and the cyanide ligands is characterized by a combination of σ-donation and π-backbonding. The cyanide ion is an effective σ-donor through the carbon lone pair, forming a strong covalent bond with the gold atom. Additionally, there is π-backbonding from the filled d-orbitals of the gold into the empty π* orbitals of the cyanide ligands. This backbonding strengthens the metal-ligand bond. The high values of the Au-C and C-N stretching force constants, derived from vibrational spectroscopy, are indicative of strong σ-bonding and some degree of π-bonding[5].

Spectroscopic Properties of the [Au(CN)₄]⁻ Anion

Vibrational spectroscopy (Infrared and Raman) provides valuable insights into the nature of the chemical bonds within the [Au(CN)₄]⁻ anion. The observed vibrational frequencies have been assigned based on the D₄h point group of the square planar ion[4].

Table 2: Vibrational Frequencies for the [Au(CN)₄]⁻ Anion

| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Assignment | Reference |

| ν(CN) | 2207 (A₁g), 2198 (B₁g) | 2189.5 (Eᵤ) | C-N Stretch | [4] |

| ν(AuC) | 459 (A₁g), 450 (B₁g) | 462 (Eᵤ) | Au-C Stretch | [4] |

| δ(AuCN) | - | 415 (Eᵤ) | Au-C-N Bend | [4] |

| δ(CAuC) | 110 (B₂g) | - | C-Au-C Bend | [4] |

The high C-N stretching frequency (around 2200 cm⁻¹) is characteristic of terminally bonded cyanide ligands in a high oxidation state metal complex. The relatively high Au-C stretching frequency reflects the strong Au-C σ-bond[5].

Experimental Protocols

The methodologies for the synthesis and characterization of Au(III) cyanide complexes are critical for obtaining high-quality materials for research. The following protocols are based on the preparation and analysis of K[Au(CN)₄].

A common synthesis involves the reaction of tetrachloroauric(III) acid (HAuCl₄) with an excess of potassium cyanide (KCN).

Procedure:

-

Dissolve tetrachloroauric(III) acid in water.

-

Slowly add a stoichiometric excess of an aqueous solution of potassium cyanide to the gold solution under constant stirring. The reaction is exothermic and proceeds with the evolution of heat.

-

The initial precipitate of Au(CN)₃ redissolves in the excess KCN to form the soluble K[Au(CN)₄].

-

The resulting solution is then carefully evaporated to induce crystallization of K[Au(CN)₄].

-

Recrystallization from an ethanol-water mixture can be performed for purification[3]. The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly, leading to the formation of pure crystals[3].

-

X-ray Diffraction: Single-crystal or powder X-ray diffraction is used to determine the crystal structure, including unit cell parameters, space group, and atomic coordinates, to establish bond lengths and angles[3].

-

Infrared (IR) and Raman Spectroscopy: These techniques are employed to probe the vibrational modes of the molecule, providing information on the strength and nature of the Au-C and C-N bonds[4][5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can be used to study the cyanide ligands and their interaction with the gold center in solution[6].

Visualizing the Structures and Bonding

The following diagrams, generated using the DOT language, illustrate the predicted structure of Au(CN)₃ and the experimentally verified structure and bonding of the [Au(CN)₄]⁻ anion.

Caption: Predicted trigonal planar structure of Au(CN)₃.

Caption: Square planar structure of the [Au(CN)₄]⁻ anion.

Conclusion

While the neutral Au(CN)₃ molecule remains structurally uncharacterized by experimental methods, a robust understanding of its probable bonding and coordination can be derived from theoretical studies and detailed experimental data on the stable tetracyanoaurate(III) anion. The [Au(CN)₄]⁻ ion provides a clear example of the square planar geometry and strong covalent bonding characteristic of Au(III) cyanide complexes. For researchers in drug development and related fields, the reactivity and stability of these gold(III) cyanide species are of paramount importance, as the coordination environment of the gold center dictates its biological activity and potential therapeutic applications. Future work to isolate and structurally characterize Au(CN)₃ or its adducts would be a significant contribution to the fundamental chemistry of gold.

References

- 1. shd-pub.org.rs [shd-pub.org.rs]

- 2. researchgate.net [researchgate.net]

- 3. Potassium tetrakis(cyano-C)aurate | 14263-59-3 | Benchchem [benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Redox and ligand exchange reactions of potential gold(I) and gold(III)-cyanide metabolites under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Solid Gold Tricyanide

Disclaimer: Direct experimental data on the thermodynamic properties of solid gold tricyanide (Au(CN)₃) is scarce in publicly accessible literature. This guide provides a comprehensive overview based on available data for related gold and cyanide compounds, outlines the established experimental methodologies for determining these properties, and presents theoretical approaches for their estimation.

Introduction

Gold(III) tricyanide, Au(CN)₃, is an inorganic compound of interest due to the diverse applications of gold complexes in catalysis, materials science, and medicine. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and specific heat capacity, is crucial for predicting its stability, reactivity, and potential synthetic pathways. This technical guide synthesizes the available knowledge and provides a framework for the experimental and theoretical characterization of this compound.

Thermodynamic Data of Gold and Related Cyanide Compounds

Table 1: Standard Thermodynamic Properties of Elemental Gold (Au)

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (solid) | ΔH°f | 0 | kJ/mol |

| Standard Gibbs Free Energy of Formation (solid) | ΔG°f | 0 | kJ/mol |

| Standard Molar Entropy (solid) | S° | 47.4 | J/(mol·K) |

| Specific Heat Capacity (solid, at 25°C) | cp | 0.129 | J/(g·K) |

| Enthalpy of Fusion | ΔHfus | 12.5 | kJ/mol |

| Enthalpy of Vaporization | ΔHvap | 330 | kJ/mol |

Table 2: Thermodynamic Properties of Gold(I) Cyanide (AuCN)

| Property | Symbol | Value | Units |

| Molar Mass | - | 222.98 | g/mol |

| Appearance | - | Yellow solid | - |

| Decomposition Temperature | - | Decomposes upon heating | - |

| Solubility in water | - | Insoluble | - |

Note: Quantitative thermodynamic data for AuCN, such as enthalpy and Gibbs free energy of formation, are not consistently reported in standard databases.

Synthesis and Stability of Gold Cyanides

Gold can form cyanides in both the +1 and +3 oxidation states. Gold(I) cyanide is a well-characterized yellow solid, while gold(III) cyanide is less stable.[1]

A plausible synthesis route for gold(III) cyanide could involve the reaction of a gold(III) salt, such as gold(III) chloride, with a cyanide source under controlled conditions to avoid the reduction of Au(III) to Au(I).

Plausible synthesis pathway for Gold(III) Tricyanide.

Gold cyanides are known to be thermally unstable, typically decomposing to metallic gold and cyanogen gas upon heating.[1] The thermal decomposition of related gold(I) cyanide complexes has been studied, indicating that AuCN can be an intermediate which then decomposes at higher temperatures.[2] This suggests that Au(CN)₃ would also be highly susceptible to thermal decomposition.

Conceptual thermal decomposition pathway of gold cyanides.

Experimental Protocols for Thermodynamic Characterization

The following section details the standard experimental methodologies that would be employed to determine the key thermodynamic properties of solid this compound.

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[3][4] For Au(CN)₃, this corresponds to the reaction:

Au(s) + 3/2 N₂(g) + 3 C(graphite) → Au(CN)₃(s)

Direct measurement of this reaction is impractical. Therefore, the enthalpy of formation is typically determined indirectly using Hess's Law by measuring the enthalpy of combustion of the compound in a bomb calorimeter.[5][6]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of pure, dry solid Au(CN)₃ is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within the bomb calorimeter. A fuse wire of known mass is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[7] The heat released by the combustion of the Au(CN)₃ sample is calculated from the observed temperature change. Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion is then used, in conjunction with the known standard enthalpies of formation of the combustion products (e.g., CO₂, N₂, and potentially gold oxides), to calculate the standard enthalpy of formation of Au(CN)₃ using Hess's Law.

Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[8][9] Differential Scanning Calorimetry (DSC) is a precise and widely used method for its determination.[10][11]

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed sample of solid Au(CN)₃ (typically 5-20 mg) is hermetically sealed in an aluminum or other inert crucible.

-

DSC Setup: The sample crucible and an empty reference crucible are placed in the DSC cell.

-

Measurement Sequence:

-

Baseline Run: An initial run is performed with two empty crucibles to measure the baseline heat flow of the instrument.

-

Standard Run: A run is performed with a standard material of known specific heat capacity (e.g., sapphire) to calibrate the instrument.

-

Sample Run: The sample crucible containing Au(CN)₃ is run under the same conditions as the baseline and standard runs.

-

-

Temperature Program: The DSC is programmed to heat the sample and reference at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material, after subtracting the baseline.

The standard Gibbs free energy of formation is the change in free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states.[12] It can be determined from the standard enthalpy of formation (ΔH°f) and the standard entropy of formation (ΔS°f) using the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

Experimental Protocol:

-

Determine ΔH°f: The standard enthalpy of formation is determined experimentally as described in section 4.1.

-

Determine Standard Molar Entropy (S°): The absolute standard molar entropy of Au(CN)₃ would be determined by measuring the heat capacity (cp) as a function of temperature from near absolute zero (0 K) up to the standard temperature (298.15 K). The entropy is then calculated by integrating cp/T with respect to temperature.

-

Calculate ΔS°f: The standard entropy of formation is calculated from the absolute standard molar entropies of the compound and its constituent elements: ΔS°f = S°(Au(CN)₃) - [S°(Au) + 3/2 S°(N₂) + 3 S°(C)]

-

Calculate ΔG°f: The standard Gibbs free energy of formation is then calculated using the Gibbs-Helmholtz equation at the standard temperature (298.15 K).

Experimental workflow for determining thermodynamic properties.

Theoretical Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry methods, particularly Density Functional Theory (DFT), can provide valuable estimates of thermodynamic properties.[13] DFT calculations can be used to determine the electronic structure and energies of molecules, from which thermodynamic quantities can be derived.[14]

Computational Workflow:

-

Structure Optimization: The geometry of the Au(CN)₃ molecule or crystal lattice is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. These frequencies are used to calculate the zero-point vibrational energy and the thermal contributions to enthalpy and entropy.

-

Enthalpy of Formation Calculation: The enthalpy of formation is calculated by subtracting the total electronic energies of the constituent elements in their standard states from the total electronic energy of the Au(CN)₃ compound, with appropriate thermal corrections.

-

Gibbs Free Energy Calculation: The Gibbs free energy is calculated from the computed enthalpy and entropy.

Workflow for theoretical prediction of thermodynamic properties.

Conclusion

While direct experimental thermodynamic data for solid this compound remains elusive, this guide provides a comprehensive framework for its characterization. By leveraging data from related compounds and employing standard experimental techniques such as bomb calorimetry and differential scanning calorimetry, the key thermodynamic properties of Au(CN)₃ can be determined. Furthermore, computational methods like Density Functional Theory offer a powerful tool for predicting these properties and guiding future experimental work. A thorough understanding of the thermodynamic landscape of this compound is essential for advancing its potential applications in science and technology.

References

- 1. Gold Cyanide Formulas - 911Metallurgist [911metallurgist.com]

- 2. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. Bomb Calorimetry [chemistrylabs.uoguelph.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bomb Calorimeter: Understanding - zeal [zealinstruments.com]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. linseis.com [linseis.com]

- 10. mt.com [mt.com]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Historical Preparation of Gold Tricyanide and Its Complexes

For researchers, scientists, and professionals in drug development, understanding the historical synthesis of gold compounds can provide valuable insights into their fundamental chemistry. This guide offers an in-depth look at the historical methods for the preparation of gold(III) cyanide, commonly known as gold tricyanide, and its related complex salts. The information presented is based on chemical literature from the 19th and early 20th centuries.

Introduction

Historically, the chemistry of gold cyanides has been dominated by the gold(I) complex, dicyanoaurate(I) ([Au(CN)₂]⁻), which is the cornerstone of the MacArthur-Forrest process for gold extraction from ore.[1][2] However, the synthesis of gold(III) cyanide (auric cyanide) and its complexes, such as tetracyanoaurate(III) ([Au(CN)₄]⁻), has also been documented in historical chemical literature. These methods typically involve the reaction of a gold(III) salt with an alkali metal cyanide.

Method 1: Preparation of Potassium Tetracyanoaurate(III) from Auric Chloride

One of the primary historical methods for preparing a stable gold(III) cyanide complex is the synthesis of potassium tetracyanoaurate(III), K[Au(CN)₄]. This method relies on the reaction of a gold(III) chloride solution with potassium cyanide.

The following protocol is based on descriptions from early 20th-century chemical encyclopedias.[1]

-

Preparation of Auric Chloride Solution: A solution of auric chloride (AuCl₃) is prepared. Historically, this would have been done by dissolving gold metal in aqua regia (a mixture of nitric acid and hydrochloric acid) and carefully evaporating the solution to obtain the gold(III) chloride.

-

Reaction with Potassium Cyanide: An aqueous solution of potassium cyanide (KCN) is slowly added to the auric chloride solution.

-

Observation of Precipitate Formation and Redissolution: Upon the initial addition of potassium cyanide, a precipitate is formed. The addition of the potassium cyanide solution is continued until this precipitate completely redissolves, indicating the formation of the soluble tetracyanoaurate(III) complex.

-

Crystallization: The resulting clear and colorless solution is then carefully concentrated by evaporation to induce crystallization.

-

Isolation of Crystals: Upon cooling, large, colorless, efflorescent tablets of potassium auricyanide (2KAu(CN)₄·3H₂O) crystallize from the solution. These crystals are then isolated.

The overall reaction can be summarized as follows:

AuCl₃ + 4KCN → K[Au(CN)₄] + 3KCl

dot

Method 2: Preparation of Auric Cyanide (this compound)

Historical texts suggest that the neutral this compound, Au(CN)₃, can be prepared from the potassium tetracyanoaurate(III) salt. This method involves the displacement of the potassium cyanide to precipitate the less soluble auric cyanide.

-

Preparation of Potassium Auricyanide: A solution of potassium auricyanide is prepared as described in Method 1.

-

Treatment with Acid: The solution of potassium auricyanide is treated with fluosilicic acid (H₂SiF₆). The rationale behind using this specific acid, as noted in historical literature, is its ability to remove the free cyanide ions from the solution by forming the very weak acid, hydrogen cyanide (HCN), without forming a stable complex with the gold.

-

Precipitation of Auric Cyanide: The decomposition of the tetracyanoaurate complex leads to the precipitation of auric cyanide, Au(CN)₃, which can be isolated from the solution.

The reaction for the formation of auric cyanide from its potassium salt is as follows:

K[Au(CN)₄] + H₂SiF₆ → Au(CN)₃ + K₂SiF₆ + 2HCN

dot

Data Summary

The historical literature provides primarily qualitative descriptions of these syntheses. Quantitative data such as precise yields, reaction times, and optimal temperatures are not well-documented in the readily available 19th and early 20th-century encyclopedic sources. The table below summarizes the key information.

| Compound | Formula | Starting Materials | Key Reagents | Product Appearance |

| Potassium Tetracyanoaurate(III) | 2KAu(CN)₄·3H₂O | Auric Chloride (AuCl₃) | Potassium Cyanide (KCN) | Colorless, efflorescent tablets |

| Auric Cyanide | Au(CN)₃ | Potassium Tetracyanoaurate(III) | Fluosilicic Acid (H₂SiF₆) | Precipitate (color not specified) |

Note: The formula for potassium auricyanide is often written as K[Au(CN)₄], with the dihydrate also being mentioned. The formula 2KAu(CN)₄·3H₂O appears in the 1911 Encyclopædia Britannica.

Conclusion

The historical preparation of this compound and its complex salts, while not as widely practiced as the chemistry of gold(I) cyanides, is a fascinating area of inorganic synthesis. The methods described, relying on the reaction of gold(III) chloride with potassium cyanide and the subsequent treatment with a suitable acid, demonstrate the fundamental principles of coordination chemistry as understood in the 19th and early 20th centuries. For modern researchers, these historical protocols offer a foundation for understanding the reactivity of gold(III) and its cyanide complexes, which may have contemporary applications in areas such as catalysis and materials science. Further research into original 19th-century chemical journals may yield more precise quantitative data for these historical syntheses.

References

Solubility of Gold(III) Cyanide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the solubility of gold(III) cyanide (Au(CN)₃) in various aqueous solutions. While direct quantitative solubility data for Au(CN)₃ is notably scarce in publicly available literature, this document synthesizes related chemical principles, information on analogous gold(III) complexes, and relevant experimental methodologies to offer a robust framework for researchers. The guide addresses the theoretical underpinnings of gold(III) cyanide's behavior in aqueous environments, details analytical techniques for gold quantification in cyanide solutions, and presents conceptual workflows for experimental solubility determination.

Introduction to Gold(III) Cyanide

Gold can exist in several oxidation states, with +1 (aurous) and +3 (auric) being the most common in its chemistry.[1] Gold(III) cyanide, with the chemical formula Au(CN)₃, is a compound where gold is in the +3 oxidation state. While the dicyanoaurate(I) complex, [Au(CN)₂]⁻, is extensively studied due to its central role in gold mining and electroplating, the properties of gold(III) cyanide are less well-documented.[1][2] Understanding the solubility of Au(CN)₃ is crucial for various applications, including the development of novel gold-based therapeutics, specialized plating processes, and advanced materials synthesis.

Aqueous Chemistry and Theoretical Solubility Considerations

Direct experimental values for the solubility of Au(CN)₃ in water or other aqueous solutions are not readily found in scientific literature. However, insights into its likely behavior can be drawn from the known chemistry of gold(III) and its complexes.

Gold(III) ions in an aqueous solution are prone to hydrolysis and can form various complexes depending on the ligands present. The cyanide ion (CN⁻) is a strong complexing agent for gold in both its +1 and +3 oxidation states.

While Au(CN)₃ itself may be sparingly soluble, the formation of more stable, soluble complexes in the presence of excess cyanide is expected. For instance, potassium tetracyanoaurate(III), K[Au(CN)₄], is known to be readily soluble in water.[3] This suggests that the dissolution of Au(CN)₃ in a cyanide-containing solution would likely proceed via the formation of the tetracyanoaurate(III) ion:

Au(CN)₃(s) + CN⁻(aq) ⇌ [Au(CN)₄]⁻(aq)

The solubility of Au(CN)₃ will therefore be highly dependent on the concentration of free cyanide ions in the solution, as well as the pH and temperature. In acidic solutions, the formation of hydrogen cyanide (HCN) would reduce the concentration of free cyanide ions, likely decreasing the solubility of Au(CN)₃. Conversely, in alkaline solutions, where the cyanide ion is the predominant species, the solubility is expected to be higher.

Experimental Protocols for Gold Analysis in Cyanide Solutions

Accurate determination of gold concentration is fundamental to any solubility study. Several well-established analytical methods are employed for the quantification of gold in cyanide solutions.

Table 1: Analytical Methods for Gold in Cyanide Solutions

| Method | Principle | Typical Range | Notes |

| Flame Atomic Absorption Spectrometry (FAAS) | Measures the absorption of light by free gold atoms in a flame. | 0.3 - 10.0 µg/mL | A common and robust technique. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionizes the sample in an argon plasma and separates ions by mass-to-charge ratio. | 0.001 - 0.500 µg/mL | Offers very low detection limits and is suitable for trace analysis. |

| Solvent Extraction with AAS | Gold is extracted into an organic solvent to concentrate it and remove interferences before AAS analysis. | Low concentrations | Increases sensitivity compared to direct FAAS. |

General Experimental Protocol for Solubility Determination

A standardized approach to experimentally determine the solubility of a sparingly soluble salt like Au(CN)₃ involves the following steps:

-

Synthesis and Purification of Au(CN)₃: Prepare and purify solid Au(CN)₃. Characterize the solid using techniques such as X-ray diffraction (XRD) and elemental analysis to ensure purity.

-

Equilibrium Solubility Measurement:

-

Add an excess of solid Au(CN)₃ to the aqueous solution of interest (e.g., deionized water, buffer solutions of varying pH, solutions with different cyanide concentrations).

-

Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the gold concentration in the solution remains constant.

-

Separate the solid and liquid phases by filtration or centrifugation.

-

Analyze the concentration of gold in the clear supernatant using a suitable analytical technique, such as ICP-MS or FAAS.

-

-

Data Analysis: The measured gold concentration at equilibrium represents the solubility of Au(CN)₃ under the specific experimental conditions.

Visualizing Methodologies and Influencing Factors

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the study of gold tricyanide solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the aqueous solubility of this compound.

Conclusion

While a comprehensive quantitative dataset for the solubility of gold(III) cyanide in various aqueous solutions is not currently available in the public domain, this technical guide provides a foundational understanding for researchers in the field. The solubility of Au(CN)₃ is expected to be intrinsically linked to the formation of the stable tetracyanoaurate(III) complex, and thus highly dependent on factors such as pH and free cyanide concentration. The experimental protocols and conceptual frameworks presented herein offer a clear path for the systematic investigation of this compound's solubility, which will be invaluable for its potential applications in science and technology. Further empirical research is essential to populate the much-needed quantitative data in this area.

References

Vibrational Spectroscopy of Gold Cyanide Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the vibrational spectroscopy (Infrared and Raman) of gold cyanide complexes, with a focus on gold(III) cyanide species. Due to the limited availability of direct experimental data for gold tricyanide (Au(CN)₃), this document leverages data from closely related and structurally similar gold(III) cyanide complexes, namely the tetracyanoaurate(III) anion, [Au(CN)₄]⁻, and mixed cyanide-halide gold(III) complexes. Theoretical insights from computational studies on gold(I) cyanide are also included to provide a comprehensive understanding of the vibrational modes in gold-cyanide bonding.

Introduction to Vibrational Spectroscopy of Gold Cyanide Complexes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive analytical method used to probe the molecular vibrations of a compound. These vibrations are specific to the chemical bonds and molecular structure, providing a unique "fingerprint" for identification and characterization. In the context of gold cyanide complexes, vibrational spectroscopy is instrumental in determining the nature of the gold-carbon (Au-C) and carbon-nitrogen (C≡N) bonds, as well as the overall molecular geometry.

Gold can form cyanide complexes in different oxidation states, most commonly +1 and +3. Gold(I) cyanide (AuCN) and the dicyanoaurate(I) anion, [Au(CN)₂]⁻, are linear species and have been extensively studied. Gold(III) cyanide complexes, such as the square planar tetracyanoaurate(III) anion, [Au(CN)₄]⁻, are also known. This compound (Au(CN)₃) is expected to be a neutral gold(III) complex, likely with a trigonal planar or T-shaped geometry, although its isolation and full characterization are not well-documented in the reviewed literature.

Data Presentation: Vibrational Frequencies of Gold(III) Cyanide Complexes

The following tables summarize the experimental vibrational frequencies for the tetracyanoaurate(III) ion and its mixed halide derivatives. This data serves as a valuable reference for understanding the vibrational modes expected for a gold(III) cyanide compound.

Table 1: Experimental Vibrational Frequencies (cm⁻¹) for the Tetracyanoaurate(III) Ion, [Au(CN)₄]⁻

| Vibrational Mode | IR Active | Raman Active | Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | Yes | Yes | ~2200 - 2210 | C≡N Stretch |

| ν(Au-C) | Yes | Yes | ~450 - 460 | Au-C Stretch |

| δ(Au-C≡N) | Yes | Yes | ~350 - 370 | Au-C-N Bend |

| δ(C-Au-C) | Yes | No | Not Reported | C-Au-C Bend |

Note: The frequencies are approximate and can vary based on the cation and the physical state (solid or solution).

Table 2: Experimental Vibrational Frequencies (cm⁻¹) for Mixed Cyanide-Halide Gold(III) Complexes, [Au(CN)₂X₂]⁻ (X = Cl, Br)

| Complex | ν(C≡N) (cm⁻¹) | ν(Au-C) (cm⁻¹) | ν(Au-X) (cm⁻¹) |

| K[Au(CN)₂Cl₂] | 2205 | 455 | 364 |

| K[Au(CN)₂Br₂] | 2202 | 450 | 258 |

Data adapted from studies on mixed cyanide-halide complexes of gold.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and vibrational spectroscopic analysis of gold(III) cyanide complexes, using potassium tetracyanoaurate(III) as a representative example.

A common method for the synthesis of K[Au(CN)₄] involves the oxidation of gold in the presence of cyanide ions.

Materials:

-

Gold powder (Au)

-

Potassium cyanide (KCN)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of gold powder in an aqueous solution of potassium cyanide.

-

Slowly add hydrogen peroxide to the solution while stirring. The H₂O₂ acts as the oxidizing agent, converting Au(0) to Au(III).

-

The reaction mixture is typically heated gently to facilitate the dissolution of gold and the formation of the complex.

-

After the reaction is complete, the solution is filtered to remove any unreacted gold.

-

The product, K[Au(CN)₄], is precipitated from the solution by the addition of ethanol.

-

The resulting crystals are collected by filtration, washed with ethanol, and dried under vacuum.

Safety Note: This synthesis involves highly toxic potassium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer equipped with a suitable detector for the mid-IR range (e.g., DTGS) and far-IR range (e.g., bolometer) if metal-ligand modes are of interest.

Sample Preparation (Solid State):

-

KBr Pellet Method:

-

Grind a small amount of the gold cyanide complex (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder into a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the desired spectral range (e.g., 4000 - 400 cm⁻¹).

-

The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Instrumentation:

-

Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a notch filter to remove the Rayleigh scattering, and a sensitive detector (e.g., CCD).

Sample Preparation:

-

A small amount of the solid gold cyanide complex is placed in a glass capillary tube or on a microscope slide.

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Set the laser power to a level that provides a good signal without causing sample decomposition (gold complexes can be sensitive to laser heating).

-

Acquire the Raman spectrum over the desired spectral range.

-

Multiple scans are typically co-added to enhance the signal quality.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the vibrational spectroscopic characterization of a gold cyanide complex.

Caption: Workflow for Vibrational Spectroscopic Characterization.

Conclusion

While direct experimental vibrational data for this compound remains elusive in the current literature, a comprehensive understanding of its expected spectroscopic features can be derived from the analysis of closely related gold(III) cyanide complexes. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working on the synthesis and characterization of new gold-based compounds. The integration of experimental IR and Raman spectroscopy with computational modeling provides a powerful approach to elucidate the structure and bonding in these complex materials, which is of significant interest in fields ranging from materials science to drug development.

References

Unearthing Gold Tricyanide: A Technical Guide to its Initial Isolation and Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the initial isolation and discovery of gold tricyanide, Au(CN)₃. Primarily targeting researchers, scientists, and professionals in drug development, this document details the foundational synthesis, experimental protocols, and key chemical data associated with this compound.

Executive Summary

This compound, a compound of gold in its +3 oxidation state, represents a significant, albeit less commercially exploited, member of the gold cyanide family. Its initial isolation as a trihydrate (Au(CN)₃·3H₂O) was a pivotal moment in understanding the breadth of gold's coordination chemistry. This guide revisits the original synthesis, offering a detailed protocol and collating the known quantitative data to serve as a foundational resource for modern research.

Discovery and Initial Synthesis

The first documented isolation of this compound trihydrate is credited to F. G. Mann in 1935, as detailed in his work on the constitution of auricyanides. The synthesis was part of a broader investigation into the complexes formed between gold(III) and cyanide ligands. The key review article, "Transition Metal Cyanides and Their Complexes" by B. M. Chadwick and A. G. Sharpe in Advances in Inorganic Chemistry and Radiochemistry (1966), cites this seminal work as the basis for the preparation of this compound trihydrate.[1][2][3][4][5]

The isolation of this compound was instrumental in confirming the existence of neutral, binary gold(III) cyanide species, distinct from the more commonly encountered anionic cyanoaurate complexes.

Experimental Protocol: The Mann Synthesis (1935)

The following protocol is a detailed reconstruction of the original methodology for the synthesis of this compound trihydrate.

Objective: To synthesize and isolate crystalline this compound trihydrate from a gold(III) source.

Materials:

-

Potassium tetracyanoaurate(III), K[Au(CN)₄]

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Calcium Chloride

Procedure:

-

Preparation of the Free Acid: A solution of potassium tetracyanoaurate(III) is treated with an excess of ice-cold concentrated hydrochloric acid. This reaction precipitates potassium chloride and forms the free acid, H[Au(CN)₄], in solution.

-

Ether Extraction: The acidic solution containing H[Au(CN)₄] is then extracted with diethyl ether. The tetracyanoauric acid is taken up into the ether layer.

-

Evaporation and Decomposition: The ether extract is separated and dried over anhydrous calcium chloride. The dried ether is then allowed to evaporate spontaneously in a vacuum desiccator.

-

Crystallization: As the ether evaporates, the H[Au(CN)₄] decomposes, losing a molecule of hydrogen cyanide (HCN). This results in the crystallization of this compound trihydrate, Au(CN)₃·3H₂O, as colorless, deliquescent needles.

Reaction Pathway: The overall process can be visualized as a two-step sequence starting from the stable tetracyanoaurate(III) salt.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. researchgate.net [researchgate.net]

- 3. What’s in a Name?—A Short History of Coordination Chemistry from Then to Now [mdpi.com]

- 4. [PDF] The removal of cyanide from aqueous solution by the use of ferrous sulphate | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations on Gold Tricyanide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of gold(III) tricyanide, Au(CN)₃. It is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are interested in the computational modeling of gold-containing compounds. This document details the theoretical background, computational methodologies, and predicted physicochemical properties of gold tricyanide. Due to the limited availability of specific experimental and computational data for neutral this compound, this guide also incorporates data from the closely related and well-studied tetracyanoaurate(III) anion, [Au(CN)₄]⁻, to provide a more complete theoretical picture. The guide includes a summary of calculated structural parameters and vibrational frequencies, a detailed computational workflow, and a discussion of the potential reactivity of this compound.

Introduction

Gold compounds, particularly those in the +1 and +3 oxidation states, have garnered significant interest due to their diverse applications in catalysis, medicine, and materials science. Gold(III) complexes, being isoelectronic with platinum(II) compounds, are of particular interest in the development of novel therapeutic agents.[1] Gold(III) tricyanide, Au(CN)₃, is a neutral gold(III) species that, while less studied than its anionic counterpart tetracyanoaurate(III), presents an interesting subject for theoretical investigation due to the strong covalent character of the gold-cyanide bond.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, bonding, and reactivity of transition metal complexes.[2] These methods allow for the prediction of molecular geometries, vibrational spectra, and reaction pathways, providing insights that can be difficult to obtain through experimental means alone.

This guide aims to consolidate the theoretical understanding of this compound, leveraging computational chemistry to predict its key properties. Where direct data for Au(CN)₃ is scarce, we will draw comparisons with the square planar [Au(CN)₄]⁻ anion to infer structural and spectroscopic characteristics.

Theoretical and Computational Methods

The accurate theoretical description of gold complexes requires methods that can adequately account for relativistic effects and electron correlation.

Computational Approaches

-

Density Functional Theory (DFT): DFT is a widely used method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. Hybrid functionals, such as B3LYP, are commonly employed for geometry optimizations and frequency calculations.

-

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results but are computationally more demanding. These are often used for benchmarking DFT results.[3]

-

Basis Sets: For gold, it is crucial to use basis sets that include relativistic corrections, such as the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential or all-electron basis sets with scalar relativistic corrections.[4] For lighter atoms like carbon and nitrogen, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets are appropriate.

Property Calculations

-

Geometry Optimization: This procedure determines the lowest energy structure of the molecule, providing information on bond lengths and angles.

-

Vibrational Frequency Analysis: Calculation of the second derivatives of the energy with respect to atomic displacements yields the harmonic vibrational frequencies. These can be compared with experimental infrared (IR) and Raman spectra.

-

Electronic Structure Analysis: The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties.

Predicted Physicochemical Properties

Due to the paucity of specific computational studies on neutral Au(CN)₃, the following data is primarily based on theoretical investigations of the closely related tetracyanoaurate(III) ion, [Au(CN)₄]⁻, which shares the same gold(III) center and cyanide ligands in a similar coordination environment. The properties of Au(CN)₃ are expected to be analogous, with a trigonal planar geometry.

Molecular Geometry

The tetracyanoaurate(III) anion, [Au(CN)₄]⁻, is known to possess a square planar geometry.[5] For this compound, a D₃h symmetry with a trigonal planar arrangement of the cyanide ligands around the central gold atom is the most probable structure.

Table 1: Predicted and Experimental Geometric Parameters for Gold Cyanide Species

| Parameter | Au(CN)₃ (Predicted) | [Au(CN)₄]⁻ (Experimental/Calculated) | Reference |

| Au-C Bond Length (Å) | Data not available | ~2.00 | [2] |

| C-N Bond Length (Å) | Data not available | ~1.15 | [2] |

| C-Au-C Bond Angle (°) | 120 | 90 | N/A |

Vibrational Frequencies

The vibrational spectrum of this compound is expected to be dominated by the C≡N and Au-C stretching modes. For comparison, the experimental and calculated vibrational frequencies for the [Au(CN)₄]⁻ ion are presented.

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for [Au(CN)₄]⁻

| Vibrational Mode | Experimental (Raman/IR) | Calculated (DFT) | Reference |

| C≡N Stretch | ~2100 | ~2100 | [2] |

| Au-C Stretch | Data not available | Data not available | |

| Au-C-N Bend | Data not available | Data not available | |

| C-Au-C Bend | Data not available | Data not available |

Note: A comprehensive and consistent set of vibrational frequency data for [Au(CN)₄]⁻ from a single source was not found in the search results. The C≡N stretching frequency is a characteristic and well-documented vibration.

Experimental Protocols

A detailed and reproducible experimental protocol for the synthesis of pure, neutral gold(III) tricyanide is not well-documented in the readily available literature. However, procedures for the synthesis of related gold(III) cyanide complexes, such as potassium tetracyanoaurate(III), are established.

Synthesis of Potassium Tetracyanoaurate(III)

A common method for the preparation of K[Au(CN)₄] involves the reaction of a gold(III) salt, such as tetrachloroauric acid (HAuCl₄), with an excess of potassium cyanide (KCN) in an aqueous solution.

Protocol:

-

Dissolve HAuCl₄ in deionized water.

-

Slowly add a stoichiometric excess of a KCN solution to the gold(III) solution while stirring.

-

The reaction mixture is typically heated to ensure complete reaction and then cooled to crystallize the product.

-

The resulting crystals of K[Au(CN)₄] are collected by filtration, washed with a small amount of cold water, and dried.

Note: Extreme caution must be exercised when working with cyanide salts and acidic solutions due to the potential for the release of highly toxic hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood.

Visualizations

Computational Workflow for a Transition Metal Complex

The following diagram illustrates a typical workflow for the quantum chemical investigation of a transition metal complex like this compound.

Reactivity and Potential Applications

Computational studies on gold(III) complexes suggest that they can interact with biological nucleophiles, which is a key aspect of their potential as therapeutic agents.[6] The LUMO of this compound is likely to be centered on the gold atom, making it susceptible to nucleophilic attack. The cyanide ligands are strong-field ligands, which contribute to the stability of the gold(III) center. However, ligand substitution reactions are still possible and are a crucial aspect of the biological activity of many metal-based drugs.

The predicted electronic properties of this compound can also inform its potential applications in catalysis and materials science. The nature of the frontier molecular orbitals will dictate its behavior as an electron acceptor or donor in chemical reactions.

Conclusion

This technical guide has outlined the application of quantum chemical calculations to the study of gold(III) tricyanide. While specific computational and experimental data for this neutral complex are limited, theoretical methods provide a powerful framework for predicting its structure, vibrational properties, and reactivity. By drawing analogies with the well-characterized tetracyanoaurate(III) anion, we can infer key physicochemical characteristics of Au(CN)₃. The computational workflow presented herein provides a roadmap for future theoretical investigations of this and other gold complexes. Further research, both computational and experimental, is needed to fully elucidate the properties and potential applications of this compound.

References

- 1. Gold Cyanide Formulas - 911Metallurgist [911metallurgist.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. Potassium tetrakis(cyano-C)aurate | 14263-59-3 | Benchchem [benchchem.com]

- 6. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Notes and Protocols: Gold Tricyanide in Catalysis

A thorough review of scientific literature reveals no documented applications of gold tricyanide (Au(CN)₃) as a catalyst in organic synthesis. While gold catalysis is a prominent and rapidly expanding field in chemical research, the use of this compound for this purpose has not been reported.

The available research primarily focuses on other gold(I) and gold(III) complexes, which have demonstrated significant catalytic activity in a wide range of organic transformations. These complexes typically feature ligands other than cyanide, such as phosphines, N-heterocyclic carbenes (NHCs), or are simple salts like gold(III) chloride.

Gold cyanide complexes, including dicyanoaurate(I) ([Au(CN)₂]⁻) and tetracyanoaurate(III) ([Au(CN)₄]⁻), are well-known in other contexts, such as in the extraction of gold from ore (a process known as cyanidation) and in electroplating. There is also research into their biological activities and potential as metabolites of gold-based therapeutic agents. However, their role as catalysts for synthetic organic reactions is not established.

Given the absence of any published data on the use of this compound as a catalyst, it is not possible to provide the requested detailed Application Notes and Protocols. This includes:

-

Quantitative Data: No reaction yields, turnover numbers, enantiomeric excesses, or other quantitative measures of catalytic performance are available.

-

Experimental Protocols: There are no established experimental procedures for using this compound in a catalytic capacity.

-

Signaling Pathways and Experimental Workflows: Without any known reactions, no mechanistic pathways or experimental workflows can be diagrammed.

Alternative Gold(III) Catalysts in Organic Synthesis

For researchers, scientists, and drug development professionals interested in gold catalysis, we recommend exploring the extensive literature on well-established gold(III) catalysts, such as gold(III) chloride (AuCl₃) and its derivatives. These catalysts are known to be effective in a variety of reactions, including:

-

Hydrofunctionalization of Alkynes and Alkenes: The addition of water, alcohols, carboxylic acids, and amines to carbon-carbon multiple bonds.

-

Cyclization and Isomerization Reactions: The intramolecular transformation of enynes and other unsaturated substrates to form complex cyclic structures.

-

Oxidation Reactions: The oxidation of various functional groups.

-

Cross-Coupling Reactions: The formation of carbon-carbon and carbon-heteroatom bonds.

Should you be interested in the application of these or other common gold catalysts, a wealth of information is available to generate detailed and practical application notes and protocols.

Application Notes and Protocols: Gold Cyanide Complexes as Precursors for Gold Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of gold nanoparticles (AuNPs) is a cornerstone of nanotechnology, with applications spanning diagnostics, therapeutics, and drug delivery. While chloroauric acid (HAuCl₄) is the most ubiquitously employed precursor, alternative gold sources are continuously being explored to tailor the physicochemical properties of the resulting nanoparticles. This document focuses on the use of gold cyanide complexes, specifically potassium dicyanoaurate(I) (K[Au(CN)₂]), as a precursor for AuNP synthesis. It is important to note that the term "gold tricyanide" is not commonly found in scientific literature as a direct precursor for AuNP synthesis; the more stable and relevant compound is potassium dicyanoaurate(I).

The use of gold cyanide complexes offers a unique approach to AuNP synthesis, potentially influencing the particle's surface chemistry and functionalization, which is of particular interest for biomedical applications. These application notes provide an overview, detailed experimental protocols, and potential applications in drug development.

Data Presentation

Table 1: Comparative Overview of Gold Precursors for AuNP Synthesis

| Precursor | Common Reducing Agents | Typical Nanoparticle Size Range (nm) | Key Advantages | Key Disadvantages |

| Potassium Dicyanoaurate(I) (K[Au(CN)₂]) | Glycine, Sodium Borohydride | 10 - 200[1][2] | In-situ cyanide functionalization possible[1][2]; potential for unique surface properties. | Less common method with limited established protocols; potential toxicity of cyanide. |

| Tetrachloroauric Acid (HAuCl₄) | Sodium Citrate, Sodium Borohydride | 2 - 100 | Well-established and versatile methods (e.g., Turkevich, Brust-Schiffrin); extensive literature. | Requires separate capping agents; potential for halide contamination. |

Table 2: Characterization of Gold Nanoparticles Synthesized from a Gold Precursor with Glycine

| Characterization Technique | Observation | Interpretation |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak at ~520-540 nm[3] | Confirmation of spherical AuNP formation. The exact peak position is dependent on particle size and aggregation state.[4][5][6] |

| Transmission Electron Microscopy (TEM) | Spherical morphology with a diameter range of 10-200 nm[1][2] | Direct visualization of nanoparticle size, shape, and dispersity.[7][8] |

| X-ray Photoelectron Spectroscopy (XPS) | Peaks corresponding to Au 4f, C 1s, and N 1s[1] | Confirms the elemental composition and the presence of cyanide and glycine-derived species on the nanoparticle surface. |

| Raman Spectroscopy | Peak around 2100 cm⁻¹[1] | Indicates the presence of the C≡N stretch from the cyanide group on the nanoparticle surface. |

Experimental Protocols

The following protocol is a representative method for the synthesis of cyanide-functionalized gold nanoparticles using a gold precursor and glycine, which acts as both the reducing and capping agent. This method is adapted from patent literature describing the in-situ formation of a cyanide functional group on the nanoparticle surface.[1][2]

Protocol 1: Synthesis of Cyanide-Functionalized Gold Nanoparticles

Materials:

-

Gold precursor (e.g., Potassium dicyanoaurate(I), K[Au(CN)₂])

-

Glycine

-

Deionized water

-

Reaction vessel (e.g., glass vial)

-

Incubator or water bath

Procedure:

-

Prepare the Reaction Mixture:

-

Prepare an aqueous solution of the gold precursor. The concentration will influence the final nanoparticle size and concentration. A starting concentration in the millimolar range is recommended.

-

Prepare an aqueous solution of glycine. The molar ratio of glycine to the gold precursor will affect the reduction rate and capping efficiency. An excess of glycine is typically used.

-

In a clean reaction vessel, combine the gold precursor solution and the glycine solution.

-

-

Incubation:

-

Seal the reaction vessel to prevent evaporation.

-

Place the reaction mixture in an incubator or water bath set to a temperature between 18°C and 50°C.[1][2]

-

Allow the reaction to proceed for at least 6 days.[1][2] The solution will gradually change color, often to a reddish-blue, indicating the formation of gold nanoparticles.

-

-

Isolation of Nanoparticles:

-

After the incubation period, the cyanide-functionalized gold nanoparticles can be isolated from the reaction mixture by centrifugation.

-

Centrifuge the solution at a speed sufficient to pellet the nanoparticles. The appropriate speed and time will depend on the particle size and concentration.

-

Remove the supernatant and resuspend the nanoparticle pellet in deionized water or a buffer of choice.

-

Repeat the centrifugation and resuspension steps two to three times to wash the nanoparticles and remove unreacted reagents.

-

-

Characterization:

-

UV-Vis Spectroscopy: Record the absorbance spectrum of the final nanoparticle suspension to determine the SPR peak.

-

Transmission Electron Microscopy (TEM): Prepare a TEM grid by drop-casting a small volume of the nanoparticle suspension and allowing it to dry. Image the grid to determine the size, shape, and morphology of the nanoparticles.

-

Further Analysis (Optional): Techniques like XPS and Raman spectroscopy can be used to confirm the surface functionalization with cyanide groups.[1]

-

Visualizations

Experimental Workflow for AuNP Synthesis

References

- 1. WO2020076706A1 - Process for making cyano functionalized gold nanoparticles - Google Patents [patents.google.com]

- 2. US10908092B2 - Process for making cyano functionalized gold nanoparticles - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles - Edinburgh Analytical [edinburghanalytical.com]

- 5. Characterization of Gold Nanoparticles by UV-VIS - CD Bioparticles [cd-bioparticles.com]

- 6. cytodiagnostics.com [cytodiagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Electrochemical Deposition of Gold from Cyanide Solutions

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the electrochemical deposition of gold from cyanide-based solutions, primarily focusing on the widely utilized dicyanoaurate(I) complex. These methods are critical in various applications, including microfabrication, electronics, and the development of biocompatible coatings for medical devices.

Introduction

Electrochemical deposition, or electroplating, of gold from cyanide baths is a well-established technique valued for its ability to produce high-purity, dense, and uniform gold coatings. The process relies on the reduction of a stable gold-cyanide complex, typically dicyanoaurate(I) ([Au(CN)₂]⁻), at the cathode (the substrate to be coated). The stability of the aurocyanide complex is a key factor in achieving controlled and high-quality deposition.

The overall cathodic reaction can be summarized as:

[Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻

This process is influenced by several critical parameters, including current density, potential, temperature, pH, and the composition of the electrolyte bath.

Experimental Parameters and Their Effects

The quality and properties of the deposited gold film are highly dependent on the careful control of various experimental parameters. The following table summarizes key parameters and their typical ranges and effects.

| Parameter | Typical Range | Effects on Deposit |

| Current Density | 0.1 - 10 mA/cm² | Higher densities can increase deposition rate but may lead to rougher, more porous films and lower current efficiency. Lower densities result in smoother, denser films. |

| Deposition Potential | -0.6 to -1.2 V vs. Ag/AgCl | Controls the reduction rate of the gold complex. More negative potentials increase the driving force for deposition but can also promote hydrogen evolution, reducing efficiency. |

| Temperature | 25 - 60 °C | Increased temperature generally improves conductivity and deposition rate, and can relieve internal stress in the deposit. However, it can also decrease the stability of the plating bath. |

| pH | 9 - 13 | A critical parameter for bath stability and deposit quality. Lower pH can lead to the formation of toxic hydrogen cyanide (HCN) gas. Higher pH values are generally preferred for bath stability. |

| [Au(CN)₂]⁻ Conc. | 1 - 20 g/L (as Au) | Higher concentrations allow for higher deposition rates. The concentration needs to be optimized with other parameters to maintain a stable process. |

| Free Cyanide Conc. | 1 - 15 g/L (as KCN or NaCN) | Essential for anode corrosion and bath stability. Insufficient free cyanide can lead to anode passivation, while excessive amounts can decrease cathode efficiency. |

| Supporting Electrolyte | e.g., K₂HPO₄, K₂CO₃ | Increases the conductivity of the solution and can act as a pH buffer, contributing to more uniform current distribution and deposit thickness. |

| Additives/Brighteners | e.g., As, Se, Tl compounds (used with caution) | Small amounts of specific metallic or organic compounds can be added to refine grain size, increase brightness, and harden the deposit. Their use requires careful control due to their high toxicity. |

Experimental Protocol: Gold Electrodeposition

This protocol outlines a standard procedure for the electrochemical deposition of a gold film on a conductive substrate.

3.1. Materials and Equipment

-

Electrochemical Cell: A three-electrode setup is recommended, consisting of a working electrode (the substrate to be plated), a counter electrode (e.g., platinum mesh or graphite), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

-

Potentiostat/Galvanostat: To control the applied potential or current.

-

Plating Solution: See Table 2 for a typical composition.

-

Substrate: The material to be coated (e.g., copper, nickel, or a pre-patterned silicon wafer with a conductive seed layer).

-

Cleaning Solutions: Acetone, isopropanol, deionized water, and appropriate acid/base solutions for substrate pre-treatment.

-

Magnetic Stirrer and Hot Plate: To ensure solution homogeneity and control temperature.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and cyanide-rated gloves are mandatory. All work with cyanide solutions must be performed in a well-ventilated fume hood.

3.2. Solution Preparation

A typical gold cyanide plating bath composition is provided below.

| Component | Concentration | Purpose |

| Potassium Dicyanoaurate(I) (KAu(CN)₂) | 8 - 12 g/L | Source of gold ions. |

| Potassium Cyanide (KCN) | 10 - 20 g/L | Provides free cyanide for bath stability and anode corrosion. |

| Dibasic Potassium Phosphate (K₂HPO₄) | 20 - 30 g/L | Supporting electrolyte and pH buffer. |

| pH | 11 - 12.5 (adjusted with KOH or H₃PO₄) | Maintain bath stability and prevent HCN formation. |

3.3. Substrate Preparation

Proper substrate preparation is crucial for achieving good adhesion and a uniform coating.

-

Degreasing: Sonciate the substrate in acetone for 5-10 minutes, followed by isopropanol for 5-10 minutes.

-

Rinsing: Thoroughly rinse the substrate with deionized water.

-

Surface Activation (if necessary): For many substrates, a brief dip in an appropriate acid solution (e.g., dilute H₂SO₄ or HCl) is required to remove any native oxide layer. This step is highly substrate-dependent.

-

Final Rinse: Rinse again with deionized water and dry with a stream of nitrogen.

3.4. Electrochemical Deposition Procedure

-

Assemble the Cell: Set up the three-electrode cell with the prepared substrate as the working electrode, the platinum mesh as the counter electrode, and the Ag/AgCl electrode as the reference.

-

Add Plating Solution: Fill the cell with the gold plating solution, ensuring the electrodes are appropriately submerged.

-

Set Parameters: Heat the solution to the desired temperature (e.g., 50 °C) with gentle stirring. Set the potentiostat/galvanostat to the desired deposition mode (potentiostatic or galvanostatic) and apply the determined potential or current density (e.g., -0.9 V vs. Ag/AgCl or 1 mA/cm²).

-

Deposition: Run the deposition for the calculated amount of time to achieve the desired film thickness. The time can be estimated using Faraday's laws of electrolysis.

-

Post-Deposition Cleaning: Once the deposition is complete, turn off the potentiostat, remove the substrate, and immediately rinse it thoroughly with deionized water to remove residual plating solution.

-

Drying: Dry the plated substrate with a stream of nitrogen.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical deposition of gold.

Caption: Gold electrodeposition workflow.

4.2. Influence of Key Parameters on Deposit Properties

This diagram shows the relationship between key experimental parameters and the resulting properties of the gold deposit.

Caption: Parameter-property relationships.

Safety Considerations

Cyanide compounds are highly toxic and must be handled with extreme care.

-

Ventilation: Always work in a properly functioning chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate gloves (nitrile is not sufficient for prolonged contact; use thicker, cyanide-rated gloves), a lab coat, and chemical splash goggles.

-

Acid Incompatibility: Never mix cyanide solutions with acids. This will produce highly toxic hydrogen cyanide (HCN) gas.

-

Waste Disposal: Dispose of all cyanide-containing waste according to your institution's hazardous waste disposal procedures.

-

Emergency Preparedness: Ensure an emergency plan is in place and that a cyanide antidote kit is available in case of accidental exposure. All personnel must be trained in its use.

By following these protocols and understanding the influence of key parameters, researchers can achieve high-quality, reproducible gold films for a wide range of scientific and industrial applications.

Application Notes and Protocols for the Analytical Detection of Gold Tricyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold cyanide complexes are of significant interest in various fields, including pharmacology, toxicology, and materials science. The accurate and sensitive detection of these species is crucial for understanding their biological interactions, environmental fate, and for quality control in related applications. While the dicyanoaurate(I) complex, [Au(CN)₂]⁻, is more commonly studied, the gold(III) tricyanide, more accurately referred to as the tetracyanoaurate(III) complex, [Au(CN)₄]⁻, also plays a role in certain chemical and biological systems. This document provides detailed application notes and protocols for the analytical detection of gold tricyanide, focusing on modern analytical techniques.

Analytical Techniques

Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the sample matrix. The primary techniques covered in these notes are:

-

Ion Chromatography (IC) with UV Detection

-

High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry

-

Cyclic Voltammetry (CV)

-

Surface-Enhanced Raman Spectroscopy (SERS)

Ion Chromatography (IC) with UV Detection

Ion chromatography is a robust and widely used technique for the separation and quantification of ionic species. For this compound, anion-exchange chromatography is the method of choice.

Quantitative Data

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.1 - 1 µg/L | [1] |

| Limit of Quantification (LOQ) | 0.3 - 3 µg/L | [1] |

| Linear Range | 1 - 1000 µg/L | [1] |

| Precision (RSD) | < 5% | [1] |

Experimental Protocol

a. Standard Preparation:

-

Prepare a 1000 mg/L stock solution of potassium tetracyanoaurate(III) (K[Au(CN)₄]) in deionized water.

-

Prepare working standards by serial dilution of the stock solution in the mobile phase eluent.

b. Instrumentation:

-

Ion chromatograph equipped with a gradient pump, an anion-exchange column (e.g., Dionex IonPac AS11 or equivalent), and a UV detector.

c. Chromatographic Conditions:

-

Mobile Phase A: 20 mM Sodium Hydroxide / 150 mM Sodium Cyanide

-

Mobile Phase B: 20 mM Sodium Hydroxide / 300 mM Sodium Perchlorate

-

Gradient Program:

-

0-5 min: 100% A

-

5-15 min: Linear gradient to 100% B

-

15-20 min: 100% B

-

20-25 min: Return to 100% A and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 215 nm[2]

-

Column Temperature: 30 °C

d. Sample Preparation:

-

Aqueous samples should be filtered through a 0.45 µm syringe filter before injection.

-

For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

e. Analysis:

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared samples.

-

Quantify the [Au(CN)₄]⁻ peak based on the calibration curve.

High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

This powerful hyphenated technique offers exceptional sensitivity and selectivity for the speciation of gold cyanide complexes.

Quantitative Data

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.05 - 0.30 µg/L | [3] |

| Limit of Quantification (LOQ) | 0.15 - 0.90 µg/L | [3] |

| Linear Range | 0.1 - 100 µg/L | [4] |

| Precision (RSD) | < 3% | [4] |

Experimental Protocol

a. Standard Preparation:

-

Prepare a 1 mg/L stock solution of K[Au(CN)₄] in a solution of 0.1% formic acid.

-

Prepare working standards by serial dilution in the mobile phase.

b. Instrumentation: